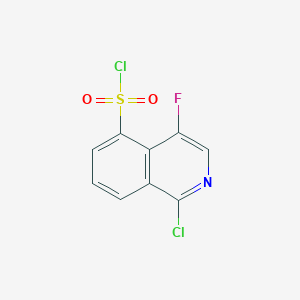

1-Chloro-4-fluoro-5-isoquinolinesulfonyl chloride

Description

1-Chloro-4-fluoro-5-isoquinolinesulfonyl chloride is a halogenated isoquinoline sulfonyl chloride derivative. The compound features:

- Chlorine at position 1 of the isoquinoline ring.

- Fluorine at position 4.

- A sulfonyl chloride group at position 5.

Sulfonyl chlorides are highly reactive intermediates used in synthesizing sulfonamides, sulfonate esters, and other derivatives for pharmaceuticals, agrochemicals, and sensors . The unique substitution pattern of chlorine and fluorine on the aromatic ring may enhance electrophilicity and influence regioselectivity in further reactions.

Properties

IUPAC Name |

1-chloro-4-fluoroisoquinoline-5-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4Cl2FNO2S/c10-9-5-2-1-3-7(16(11,14)15)8(5)6(12)4-13-9/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLOCREHVIKQMDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)S(=O)(=O)Cl)C(=CN=C2Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4Cl2FNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501233633 | |

| Record name | 1-Chloro-4-fluoro-5-isoquinolinesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501233633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

928665-24-1 | |

| Record name | 1-Chloro-4-fluoro-5-isoquinolinesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=928665-24-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chloro-4-fluoro-5-isoquinolinesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501233633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Chloro-4-fluoro-5-isoquinolinesulfonyl chloride can be synthesized through a multi-step process involving the chlorination and fluorination of isoquinoline derivatives. The typical synthetic route involves the following steps:

Chlorination: Isoquinoline is chlorinated using thionyl chloride (SOCl2) to introduce the chloro group.

Fluorination: The chlorinated isoquinoline is then treated with a fluorinating agent such as hydrogen fluoride (HF) or a fluorinating reagent like N-fluorobenzenesulfonimide (NFSI) to introduce the fluoro group.

Sulfonylation: The resulting compound is then sulfonylated using chlorosulfonic acid (HSO3Cl) to obtain this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-Chloro-4-fluoro-5-isoquinolinesulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.

Condensation Reactions: It can participate in condensation reactions with carbonyl compounds to form sulfonyl imines and sulfonyl hydrazones.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, thiols

Solvents: Dichloromethane (DCM), tetrahydrofuran (THF)

Catalysts: Base catalysts such as triethylamine (TEA) or pyridine

Major Products

The major products formed from these reactions include sulfonamide derivatives, sulfonate esters, and sulfonothioates, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

Scientific Research Applications

1-Chloro-4-fluoro-5-isoquinolinesulfonyl chloride is utilized in several key areas:

1. Chemistry

- Reagent in Organic Synthesis : It serves as a reagent for the preparation of sulfonyl derivatives, which are crucial intermediates in the synthesis of pharmaceuticals and agrochemicals. The sulfonyl chloride group is highly electrophilic, allowing for nucleophilic attacks that yield various sulfonamide derivatives, sulfonate esters, and sulfonothioates.

2. Biology

- Bioactive Molecules and Enzyme Inhibitors : This compound is employed in synthesizing bioactive molecules that can inhibit specific enzymes, particularly kinases involved in various cellular processes. Its structure allows it to form covalent bonds with nucleophiles, facilitating the development of enzyme inhibitors that can modulate biological pathways.

3. Medicine

- Pharmaceutical Development : It is a key intermediate in the synthesis of novel therapeutic agents targeting diseases such as cancer. Research indicates that derivatives of this compound may exhibit significant anticancer activity by inhibiting tyrosine kinases, which play a critical role in cancer progression .

4. Industry

- Agrochemicals and Specialty Chemicals : The compound finds applications in producing agrochemicals with specific properties, enhancing crop protection and yield.

Case Studies

Several studies have highlighted the potential applications of this compound:

1. Anticancer Activity

Research has shown that derivatives of this compound can inhibit tyrosine kinases, which are crucial for cell signaling pathways associated with cancer progression. For instance, a derivative was identified as a novel Rho-kinase inhibitor, suggesting potential applications in treating cardiovascular diseases and cancer .

2. Antioxidant Properties

Isoquinoline derivatives have been noted for their antioxidant properties, which may help mitigate oxidative stress within cells. This suggests that compounds derived from this compound could have therapeutic effects beyond enzyme inhibition.

Comparative Data Table

| Application Area | Description | Examples/Mechanisms |

|---|---|---|

| Chemistry | Reagent for organic synthesis | Formation of sulfonamide derivatives |

| Biology | Development of bioactive molecules and enzyme inhibitors | Inhibition of tyrosine kinases |

| Medicine | Intermediate in pharmaceutical synthesis | Potential anticancer agents |

| Industry | Production of agrochemicals and specialty chemicals | Enhanced crop protection |

Mechanism of Action

The mechanism of action of 1-Chloro-4-fluoro-5-isoquinolinesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles, leading to the formation of various sulfonyl derivatives. The molecular targets and pathways involved depend on the specific nucleophile and the resulting product .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

*Inferred data based on structural analysis.

Reactivity and Stability

- Halogen Effects: The target compound’s dual halogenation (Cl and F) increases electron-withdrawing effects, enhancing sulfonyl chloride reactivity compared to non-fluorinated analogs like 1-chloroisoquinoline-4-sulfonylchloride . Fluorine’s strong inductive effect may also slow hydrolysis relative to chlorine .

- Salt Forms : Hydrochloride salts (e.g., ) improve solubility in polar solvents but reduce electrophilicity compared to free sulfonyl chlorides.

- Steric Factors: The methyl group in 4-methylisoquinoline-5-sulfonyl chloride hydrochloride may hinder nucleophilic attacks at position 4, whereas the target compound’s smaller substituents (Cl, F) allow broader accessibility.

Research Findings and Trends

- Sensor Development : Sulfonyl chlorides like the target compound are pivotal in modifying electrode surfaces for detecting explosives (e.g., TNT, DNT) due to their strong electron-accepting properties .

- Pharmaceutical Intermediates: Fluorinated isoquinoline sulfonyl chlorides are increasingly used in cancer drug discovery, with analogs showing promise in preclinical kinase inhibition assays .

- Stability Studies: Hydrochloride salts of sulfonyl chlorides exhibit longer shelf lives but require anhydrous conditions to prevent decomposition, as noted in industrial catalogs .

Biological Activity

1-Chloro-4-fluoro-5-isoquinolinesulfonyl chloride is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the context of kinase inhibition and therapeutic applications. This article reviews the biological activity of this compound, including its mechanisms of action, case studies, and relevant research findings.

The primary mechanism of action for this compound involves its role as a Rho kinase inhibitor . Rho kinase is involved in various cellular processes, including cell contraction, migration, and apoptosis. By inhibiting Rho kinase, this compound can regulate these processes, which are critical in conditions such as hypertension and cancer .

Additionally, the sulfonyl chloride group in the compound allows it to act as a sulfonylating agent , forming covalent bonds with nucleophilic sites on target molecules. This reactivity is exploited in the synthesis of bioactive molecules and enzyme inhibitors.

Biological Activity Overview

The biological activities associated with this compound can be summarized as follows:

| Activity | Description |

|---|---|

| Rho Kinase Inhibition | Suppresses cell contraction, migration, and apoptosis. |

| Anticancer Potential | Inhibits tyrosine kinases involved in cancer cell signaling pathways. |

| Antioxidant Activity | Mitigates oxidative stress through antioxidant properties. |

| Enzyme Inhibition | Forms reactive intermediates that can interact with various biological targets. |

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

- Rho-Kinase Inhibition in Cardiovascular Diseases : A study demonstrated that derivatives of this compound effectively inhibited Rho kinase activity, suggesting potential applications in treating cardiovascular diseases related to smooth muscle contraction .

- Anticancer Activity : Research indicated that compounds similar to this compound exhibited significant anticancer activity by inhibiting tyrosine kinases, which are crucial for cancer progression. This inhibition leads to reduced proliferation of cancer cells.

- Oxidative Stress Mitigation : Isoquinoline derivatives have been noted for their ability to act as antioxidants, which may contribute to their therapeutic effects by reducing oxidative stress within cells.

Research Findings

Recent findings emphasize the importance of this compound in medicinal chemistry:

- Pharmacological Studies : The compound has been identified as a potent inhibitor of Rho kinase, with implications for treating diseases characterized by excessive cell contraction and migration .

- Synthesis and Applications : The synthesis process of this compound allows for efficient production of various derivatives that can be utilized in drug development and research applications .

Q & A

Q. How can researchers optimize the synthesis of 1-chloro-4-fluoro-5-isoquinolinesulfonyl chloride for reproducible yields?

Methodological Answer:

- Start with halogenated isoquinoline precursors (e.g., 4-fluoroisoquinoline) and employ sulfonation using chlorosulfonic acid under controlled anhydrous conditions.

- Monitor reaction progress via TLC or HPLC to track intermediate formation.

- Adjust stoichiometry (e.g., molar ratios of ClSO₃H) and temperature (typically 0–5°C for sulfonation) to minimize side reactions like over-chlorination.

- Purify via recrystallization (e.g., using dichloromethane/hexane) and validate purity through melting point analysis and NMR .

Q. What analytical techniques are critical for confirming the structural identity of this compound?

Methodological Answer:

- ¹H/¹³C NMR : Assign peaks for fluorine (δ ~ -110 ppm in ¹⁹F NMR) and sulfonyl chloride groups (δ ~ 3.5–4.0 ppm for adjacent protons).

- High-resolution mass spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺ or [M-Cl]⁺) matching the theoretical mass (e.g., 280.9480 Da monoisotopic mass).

- X-ray crystallography : Resolve crystal packing and confirm stereoelectronic effects of the chloro-fluoro substitution .

Q. What safety protocols are essential for handling this sulfonyl chloride?

Methodological Answer:

- Use fume hoods and PPE (nitrile gloves, goggles) due to its corrosive and moisture-sensitive nature.

- Store under inert gas (argon) in sealed containers to prevent hydrolysis.

- Neutralize spills with sodium bicarbonate and dispose of waste via licensed chemical disposal services, as sulfonyl chlorides can generate toxic gases (e.g., SO₂) .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound’s sulfonyl chloride group be investigated?

Methodological Answer:

- Perform kinetic studies using stopped-flow techniques to measure sulfonylation rates with nucleophiles (e.g., amines).

- Use isotopic labeling (e.g., ³⁵S) to track sulfur transfer pathways.

- Computational modeling (DFT) can predict transition states and charge distribution, explaining regioselectivity in nucleophilic attacks .

Q. How to resolve contradictions in reported reaction conditions for derivatives of this compound?

Methodological Answer:

- Systematically test variables (solvent polarity, temperature, catalysts) across studies. For example, compare DMF (polar aprotic) vs. THF (less polar) in sulfonamide formation.

- Use Design of Experiments (DoE) to identify critical factors (e.g., water content, reaction time) causing yield discrepancies.

- Validate results with in situ IR spectroscopy to detect intermediate species .

Q. What computational approaches predict the reactivity of this compound in complex systems?

Methodological Answer:

Q. How can this compound be applied in designing enzyme inhibitors or covalent probes?

Methodological Answer:

- Target cysteine residues in enzymes (e.g., kinases) via sulfonyl chloride’s electrophilic reactivity.

- Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding kinetics.

- Optimize selectivity by modifying the isoquinoline scaffold (e.g., introducing electron-withdrawing groups) .

Data Contradiction Analysis Example

Conflict : Divergent yields in sulfonylation reactions under similar conditions.

Resolution Strategy :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.